molecular formula C28H33N3O5 B11126100 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126100
M. Wt: 491.6 g/mol
InChI Key: XCTWLMIVWVRXQS-LCUIJRPUSA-N
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Description

The compound 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as a dimethylamino group, a hydroxy group, a benzofuran moiety, and a morpholine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzofuran Moiety: This step might involve a Friedel-Crafts acylation reaction to attach the benzofuran ring to the core structure.

    Attachment of the Dimethylamino Group: This can be done via a nucleophilic substitution reaction.

    Incorporation of the Morpholine Ring: This step might involve a coupling reaction using a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms and protein interactions.

    Fluorescent Markers: The benzofuran moiety can be used in the design of fluorescent probes for imaging.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.

    Polymers: Used in the development of specialty polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The dimethylamino group and the morpholine ring can interact with biological macromolecules, influencing their function. The benzofuran moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(piperidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(pyrrolidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the morpholine ring in the compound provides unique chemical properties, such as increased solubility and specific binding interactions, which are not present in similar compounds with different ring structures. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33N3O5/c1-18-16-21-17-20(6-9-23(21)36-18)26(32)24-25(19-4-7-22(8-5-19)29(2)3)31(28(34)27(24)33)11-10-30-12-14-35-15-13-30/h4-9,17-18,25,32H,10-16H2,1-3H3/b26-24-

InChI Key

XCTWLMIVWVRXQS-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)N(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)N(C)C)O

Origin of Product

United States

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